molecular formula C20H24N2O6 B13827732 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-nitrophenyl)-1,2,6-trimethyl-, diethyl ester CAS No. 30131-50-1

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-nitrophenyl)-1,2,6-trimethyl-, diethyl ester

Cat. No.: B13827732
CAS No.: 30131-50-1
M. Wt: 388.4 g/mol
InChI Key: MICMKHYRWUPXSR-UHFFFAOYSA-N
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Description

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-nitrophenyl)-1,2,6-trimethyl-, diethyl ester is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structure, which includes a pyridine ring substituted with carboxylic acid groups and a nitrophenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-nitrophenyl)-1,2,6-trimethyl-, diethyl ester typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid. The reaction is carried out under reflux conditions to yield the desired dihydropyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-nitrophenyl)-1,2,6-trimethyl-, diethyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which can be further utilized in different chemical processes and applications .

Scientific Research Applications

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-nitrophenyl)-1,2,6-trimethyl-, diethyl ester has numerous scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-nitrophenyl)-1,2,6-trimethyl-, diethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a hydrogen donor in reduction reactions, facilitating the conversion of various substrates. Its nitrophenyl group can participate in electron transfer processes, making it a valuable reagent in redox chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the nitrophenyl group in 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-nitrophenyl)-1,2,6-trimethyl-, diethyl ester imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. This structural feature enhances its utility in various scientific and industrial applications .

Properties

CAS No.

30131-50-1

Molecular Formula

C20H24N2O6

Molecular Weight

388.4 g/mol

IUPAC Name

diethyl 1,2,6-trimethyl-4-(2-nitrophenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H24N2O6/c1-6-27-19(23)16-12(3)21(5)13(4)17(20(24)28-7-2)18(16)14-10-8-9-11-15(14)22(25)26/h8-11,18H,6-7H2,1-5H3

InChI Key

MICMKHYRWUPXSR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)OCC)C)C)C

Origin of Product

United States

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